molecular formula C9H6Cl2N2O B1349228 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole CAS No. 24068-15-3

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

Cat. No. B1349228
CAS RN: 24068-15-3
M. Wt: 229.06 g/mol
InChI Key: AJKIAERFLWQLAM-UHFFFAOYSA-N
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Description

The compound “2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole” is a type of organic compound that contains an oxadiazole ring, which is a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains chloromethyl and chlorophenyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving chlorobenzyl chlorides . For example, selenoester derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine were synthesized using a reaction of in situ generated sodium selenocarboxylates with 2-(chloromethyl)imidazo[1,2-a]pyridine/pyrimidine .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction studies .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized through condensation processes and studied for its structural properties. For instance, Wang et al. (2007) synthesized a related compound by condensing 5-chloromethyl-3-(4-chlorophenyl)-1,2,4-oxadiazole with 5-mercapto-2-methyl-1,3,4-thiadiazole, noting the coplanarity of the benzene and oxadiazole rings due to the extended aromatic system (Wang et al., 2007).

Ring Transformation Studies

  • El-Abadelah et al. (1991) investigated the ring transformations of heterocycles, specifically transforming 4-amino-Δ2-1,2,4-oxadiazolines into 1,3,4-oxadiazoles, which supports the conversion sequence and the generality of this new ring transformation (El-Abadelah et al., 1991).

Microwave Irradiation in Synthesis

  • Zheng (2004) utilized microwave irradiation for synthesizing 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, highlighting advantages like high yield and reaction rate enhancement (Zheng, 2004).

Molecular and Electronic Structure

  • The molecular diagrams of 2-phenyl- and 2,5-diphenyl-1,3,4-oxadiazoles and derivatives have been studied by Lutskii et al. (1970), focusing on the electronic structure, demonstrating the presence of a single system of electrons in conjugation in the heterocycle (Lutskii et al., 1970).

Synthesis of Fused Heterocyclic Compounds

  • Abbas et al. (2017) synthesized and characterized new heterocyclic compounds based on 5-aryl-1,3,4-oxadiazole, revealing the potential of these compounds in synthesizing various fused heterocyclic compounds (Abbas et al., 2017).

Crystal Structure Analysis

  • Fun et al. (2011) analyzed the crystal structure of a 1,2,4-oxadiazole derivative, providing insights into the molecular interactions and arrangements in the crystal (Fun et al., 2011).

Spectroscopic Studies

  • Tong (2011) conducted spectroscopic studies on 2-chloromethyl-5-aryl-1,3,4-oxadiazole, examining UV-Vis and fluorescent spectroscopy, indicating strong purple fluorescence in solutions, suggesting applications in luminescent materials (Tong, 2011).

properties

IUPAC Name

2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-8-12-13-9(14-8)6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKIAERFLWQLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361480
Record name 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole

CAS RN

24068-15-3
Record name 2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Chloromethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 4-chlorobenzohydrazide 5 (1 g, 5.86 mmol) and K2CO3 (0.97 g, 7.03 mmol) in acetonitrile (30 mL) was added 2-chloroacetyl chloride (0.68 g, 6.08 mmol) dropwise at ambient temperature. The resulting mixture was stirred at ambient temperature for 16 hours. The solid was collected, washed with H2O and ether, and dried to afford 4-chloro-N′-(2-chloroacetyl)benzohydrazide 6 (1.2 g, 82%) which was used for the next step without further purification. A mixture of 4-chloro-N′-(2-chloroacetyl)benzohydrazide 6 (0.6 g, 2.43 mmol) and phosphorous oxychloride (0.37 g, 2.43 mmol) in acetonitrile (20 mL) was stirred under reflux for 16 hours and concentrated. The residue was subjected to flush column chromatography eluting with 10-25% acetone/hexanes to give compound 7 (0.45 g). Yield: 82%.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
27
Citations
MMG El-Din, MI El-Gamal, MS Abdel-Maksoud… - European journal of …, 2015 - Elsevier
Synthesis of a new series of 1,3,4-oxadiazole derivatives possessing sulfonamide moiety is described. Their in vitro antiproliferative activities against NCI-58 human cancer cell lines of …
Number of citations: 81 www.sciencedirect.com
K Lakshmithendral, K Archana… - Acta Crystallographica …, 2018 - scripts.iucr.org
The title compounds, C18H15N3O4 and C17H14ClN3O3, are heterocyclic 1,3,4-oxadiazole derivatives which differ from each other in the groups attached to the carbon atoms: a …
Number of citations: 3 scripts.iucr.org
MH Rababa, MM Alsaleh… - Current Organic …, 2023 - ingentaconnect.com
Aims: In this study, the synthesis and biological activity of new 1,3,4-oxadiazole derivatives will be discussed. Background: Microbial contagion via different bacterial strains …
Number of citations: 1 www.ingentaconnect.com
SK Mohamed, JT Mague, M Akkurt… - Acta Crystallographica …, 2022 - scripts.iucr.org
In the title molecule, C23H20Cl2N4O3S, the thiazole ring is planar while the pyrimidine unit fused to it adopts a screw-boat conformation. In the crystal, thick sheets parallel to the bc …
Number of citations: 24 scripts.iucr.org
S Lachhab, A Oubella, A Mehdi, J Neyts… - Journal of Molecular …, 2023 - Elsevier
Analogs of pyrimidine and 1,3,4-oxadiazole are two well established class of molecules proven as potent antiviral and anticancer agents in the pharmaceutical industry. We envisioned …
Number of citations: 3 www.sciencedirect.com
A El Mansouri, A Oubella, K Danoun… - Archiv der …, 2021 - Wiley Online Library
A new series of furo[2,3‐d]pyrimidine–1,3,4‐oxadiazole hybrid derivatives were synthesized via an environmentally friendly, multistep synthetic tool and a one‐pot Songoashira‐…
Number of citations: 20 onlinelibrary.wiley.com
B Dhanalakshmi, BM Anil Kumar… - Journal of …, 2023 - Taylor & Francis
Women below 40 years greatly suffer from triple negative breast cancers (TNBCs). Compared to other breast cancer cases, the poor prognosis and lower survival rate of TNBC patients …
Number of citations: 4 www.tandfonline.com
P Sharma, A Tripathi, PN Tripathi… - ACS chemical …, 2019 - ACS Publications
Multitargeted hybrids of N-benzylpiperidine and substituted 5-phenyl-1,3,4-oxadiazoles were designed, synthesized, and evaluated against Alzheimer’s disease (AD). Tested …
Number of citations: 39 pubs.acs.org
P Navin, P Sarvil, P Amit, P Divyesh… - … für Naturforschung C, 2017 - degruyter.com
A series of thiazepines and diazepines having 1,3,4-oxadiazole moiety were synthesized, and they were analyzed for their in vitro antimicrobial activity against several bacteria (…
Number of citations: 11 www.degruyter.com
L Aurelio, CV Scullino, MR Pitman… - Journal of medicinal …, 2016 - ACS Publications
The sphingosine kinase (SK) inhibitor, SKI-II, has been employed extensively in biological investigations of the role of SK1 and SK2 in disease and has demonstrated impressive …
Number of citations: 64 pubs.acs.org

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